molecular formula C3H5NOS B052157 2-Thiazolidinone CAS No. 2682-49-7

2-Thiazolidinone

Cat. No. B052157
M. Wt: 103.15 g/mol
InChI Key: SLYRGJDSFOCAAI-UHFFFAOYSA-N
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Patent
US06903089B1

Procedure details

Preparation took place in analogy to Example IV a from bromoacetonitrile and 2-thiazolidinone. The substance was employed as DMF-containing crude product in the next reaction.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]#[N:4].[S:5]1[CH2:9][CH2:8][NH:7][C:6]1=[O:10]>CN(C=O)C>[O:10]=[C:6]1[N:7]([CH2:2][C:3]#[N:4])[CH2:8][CH2:9][S:5]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(NCC1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Preparation
ADDITION
Type
ADDITION
Details
containing crude product
CUSTOM
Type
CUSTOM
Details
in the next reaction

Outcomes

Product
Name
Type
Smiles
O=C1SCCN1CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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